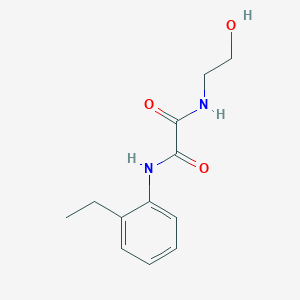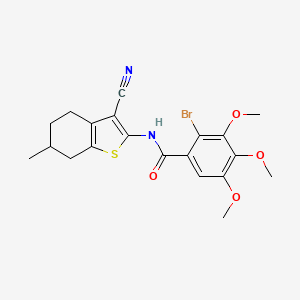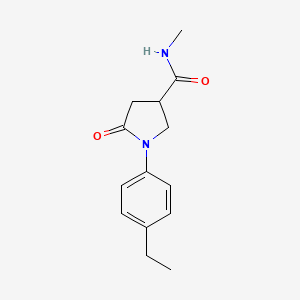
N-(2-ethylphenyl)-N'-(2-hydroxyethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-N'-(2-hydroxyethyl)ethanediamide, commonly known as EEHA, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. EEHA is a member of the class of molecules known as hydroxamic acids, which are known for their ability to chelate metal ions and inhibit enzymes that require metal cofactors.
作用機序
The mechanism of action of EEHA involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and altered gene expression. This alteration in gene expression has been shown to have anti-cancer and anti-inflammatory effects. Additionally, EEHA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and inflammation.
Biochemical and Physiological Effects
EEHA has been shown to have a variety of biochemical and physiological effects. In cancer cells, EEHA has been shown to induce cell cycle arrest and apoptosis, leading to decreased tumor growth. In inflammation, EEHA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. Additionally, EEHA has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
実験室実験の利点と制限
EEHA has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit HDACs and MMPs. However, EEHA also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on EEHA. One area of interest is the development of EEHA analogs that have increased potency and selectivity for HDACs and MMPs. Additionally, there is interest in studying the potential therapeutic applications of EEHA in other diseases, such as neurological disorders and viral infections. Finally, there is interest in studying the potential toxicity of EEHA and developing strategies to mitigate any potential adverse effects.
Conclusion
In conclusion, EEHA is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. EEHA has been shown to inhibit the activity of HDACs and MMPs, leading to anti-cancer, anti-inflammatory, and cardioprotective effects. While there are some limitations to using EEHA in lab experiments, there is significant interest in studying its potential therapeutic applications in a variety of diseases.
合成法
EEHA can be synthesized using a multi-step process that involves the reaction of 2-ethylphenylamine with ethyl 2-bromoacetate to form the intermediate ethyl 2-(2-ethylphenylamino)acetate. This intermediate is then reacted with hydroxylamine hydrochloride to form the hydroxamic acid EEHA. The synthesis of EEHA has been optimized to yield high purity and high yield, making it an attractive molecule for scientific research.
科学的研究の応用
EEHA has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. EEHA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory effects, making them an attractive target for drug development.
特性
IUPAC Name |
N'-(2-ethylphenyl)-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-9-5-3-4-6-10(9)14-12(17)11(16)13-7-8-15/h3-6,15H,2,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBXGSWOKFZOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-N'-(2-hydroxyethyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4966897.png)
![1-(4-isopropyl-3-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4966903.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4966907.png)
![1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B4966908.png)
![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)


![1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4966936.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4966940.png)
![N-[4-(benzyloxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B4966944.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)
![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)